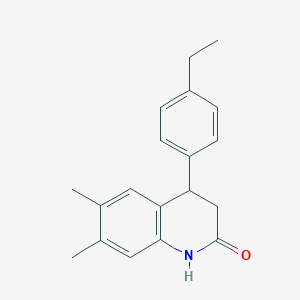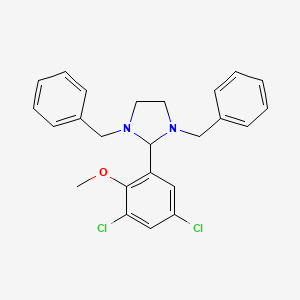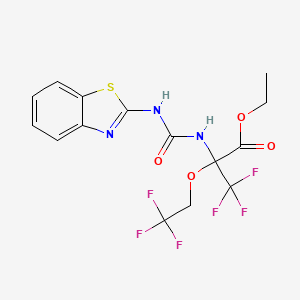![molecular formula C21H14Cl4N2O2 B11515212 2,2-bis(4-chlorophenyl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-hydroxyacetohydrazide](/img/structure/B11515212.png)
2,2-bis(4-chlorophenyl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-hydroxyacetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-bis(4-chlorophenyl)-N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-hydroxyacetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of multiple chlorophenyl groups and a hydrazide functional group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-bis(4-chlorophenyl)-N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-hydroxyacetohydrazide typically involves the reaction of 2,2-bis(4-chlorophenyl)acetohydrazide with 2,4-dichlorobenzaldehyde under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of an acid catalyst to facilitate the condensation reaction. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired product. After the reaction is complete, the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) may be employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,2-bis(4-chlorophenyl)-N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-hydroxyacetohydrazide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The chlorophenyl groups in the compound can participate in substitution reactions, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed under controlled conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles in suitable solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
2,2-bis(4-chlorophenyl)-N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-hydroxyacetohydrazide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: It may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological effects and potential therapeutic applications is ongoing.
Industry: The compound can be utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,2-bis(4-chlorophenyl)-N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-hydroxyacetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2-bis(4-chlorophenyl)-1,1-dichloroethane: Known for its use as a pesticide, this compound shares structural similarities but differs in its functional groups and applications.
1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane:
Uniqueness
2,2-bis(4-chlorophenyl)-N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-hydroxyacetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C21H14Cl4N2O2 |
|---|---|
Molecular Weight |
468.2 g/mol |
IUPAC Name |
2,2-bis(4-chlorophenyl)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-hydroxyacetamide |
InChI |
InChI=1S/C21H14Cl4N2O2/c22-16-7-2-14(3-8-16)21(29,15-4-9-17(23)10-5-15)20(28)27-26-12-13-1-6-18(24)11-19(13)25/h1-12,29H,(H,27,28)/b26-12+ |
InChI Key |
XCBCVTAZRHBNEW-RPPGKUMJSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(C(=O)N/N=C/C3=C(C=C(C=C3)Cl)Cl)O)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(C(=O)NN=CC3=C(C=C(C=C3)Cl)Cl)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-{[(Benzylthio)acetyl]amino}benzoyl)amino]benzoic acid](/img/structure/B11515135.png)
![(4E)-2-(4-fluorophenyl)-5-propyl-4-{[(pyridin-3-ylmethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11515137.png)
![N-[2-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]naphthalene-1-carboxamide](/img/structure/B11515141.png)

![N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B11515154.png)
![N-[4-(diethylamino)-2-methylphenyl]-1-(naphthalen-2-ylsulfonyl)prolinamide](/img/structure/B11515155.png)
![1-(Furan-2-yl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B11515166.png)
![2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}quinazolin-4(1H)-one](/img/structure/B11515167.png)
![1,3-Bis(4-methylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazolidine](/img/structure/B11515169.png)
![11-(3,4-dichlorophenyl)-3,3-dimethyl-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11515174.png)
![2-(4-methoxyphenyl)-4-{7-[2-(4-methoxyphenyl)-4-phenyl-1H-imidazol-5-yl]dibenzo[b,d]thiophen-3-yl}-5-phenyl-1H-imidazole](/img/structure/B11515175.png)


![2-[(2E)-2-{4-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide](/img/structure/B11515178.png)
